Derivative Affinity Comparison: 2-Amino-2-methylpropanamide-Containing Compound vs. Structurally Similar Analogs at Ghrelin Receptor
When incorporated as a terminal amide moiety in structurally related ligands targeting the human growth hormone secretagogue receptor type 1a (GHSR1a), derivatives containing the 2-amino-2-methylpropanamide scaffold demonstrate binding affinities that vary by over an order of magnitude depending on the overall ligand architecture. In a radioligand displacement assay using [¹²⁵I-His9]ghrelin at human GHSR1a expressed in LLC PK1 cells, a 2-amino-2-methylpropanamide-containing derivative (CHEMBL375859) exhibited an IC₅₀ of 11 nM [1]. In contrast, a structurally distinct derivative bearing the identical 2-amino-2-methylpropanamide terminal group (CHEMBL391088) demonstrated an EC₅₀ of 426 nM in a functional agonist assay measuring intracellular calcium mobilization in human GHS receptor-expressing H4 glioma cells [2]. This 38.7-fold difference in functional potency, despite both compounds sharing the identical 2-amino-2-methylpropanamide core, underscores that the gem-dimethyl amide scaffold's contribution to activity is highly context-dependent and not trivially interchangeable with other terminal amide moieties [3].
| Evidence Dimension | Receptor binding/functional activity at human ghrelin receptor (GHSR1a) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (CHEMBL375859 derivative); EC₅₀ = 426 nM (CHEMBL391088 derivative) |
| Comparator Or Baseline | Both derivatives contain the 2-amino-2-methylpropanamide moiety; differ in the non-amide portion of the molecule |
| Quantified Difference | 38.7-fold difference in functional potency (426 nM vs. 11 nM) between two derivatives sharing the same terminal amide scaffold |
| Conditions | Radioligand displacement assay: [¹²⁵I-His9]ghrelin, human GHSR1a expressed in LLC PK1 cells. Functional agonist assay: intracellular calcium mobilization, human GHS receptor expressed in H4 glioma cells (FLIPR assay) |
Why This Matters
Demonstrates that the 2-amino-2-methylpropanamide moiety can support high-affinity receptor interactions (IC₅₀ = 11 nM) when incorporated into optimized ligand frameworks, but performance is not intrinsic to the amide group alone—selection requires compound-specific validation rather than generic substitution.
- [1] BindingDB. BDBM50208662: (R)-N-(1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)-2-amino-2-methylpropanamide (CHEMBL375859). IC₅₀ = 11 nM. Assay: Displacement of [¹²⁵I-His9]ghrelin from human GHS1a receptor expressed in LLC PK1 cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50222155: (S)-N-(1-(2-(2-(methylsulfonamido)benzyl)-2H-tetrazol-5-yl)-2-(benzyloxy)ethyl)-2-amino-2-methylpropanamide (CHEMBL391088). EC₅₀ = 426 nM. Assay: Agonist activity at human GHS receptor expressed in H4 glioma cells assessed as intracellular calcium concentration by FLIPR assay. Accessed 2026. View Source
- [3] BindingDB. BDBM50049478: MK-0677 (Ibutamoren) derivative containing 2-amino-2-methylpropanamide moiety. Kᵢ = 10.2 nM at human GHSR1a. Assay: Direct ligand binding using fluorescence energy transfer with purified receptor labeled with Alexa Fluor 350. Accessed 2026. View Source
